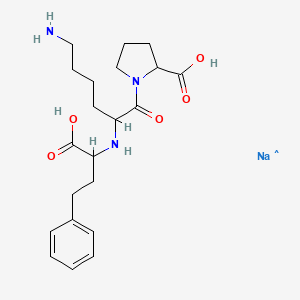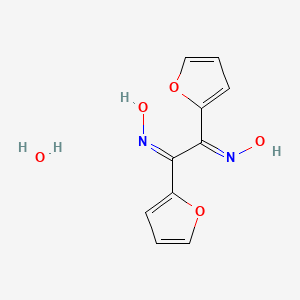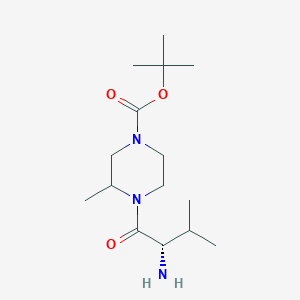![molecular formula C18H23FN4O4 B12327062 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid involves multiple steps. One common method includes the reaction of 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzonitrile with ®-3-amino-piperidine dihydrochloride in the presence of sodium bicarbonate and activated molecular sieves in dry methanol at 100°C for 2 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solid preparations containing the active compound and various additives to enhance stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in enzyme inhibition and its effects on metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By maintaining higher levels of active incretin hormones, the compound helps improve glycemic control in individuals with diabetes .
Comparación Con Compuestos Similares
Similar Compounds
Alogliptin: Another DPP-4 inhibitor with a similar structure and mechanism of action.
Sitagliptin: A widely used DPP-4 inhibitor with comparable therapeutic effects.
Vildagliptin: Known for its efficacy in managing blood glucose levels in diabetic patients.
Uniqueness
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid is unique due to its specific molecular structure, which provides a distinct binding affinity and selectivity for DPP-4. This uniqueness contributes to its effectiveness and potential advantages over other similar compounds in therapeutic applications .
Propiedades
Fórmula molecular |
C18H23FN4O4 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C18H23FN4O4/c1-21-16(24)8-15(22-6-2-3-13(20)10-22)23(18(21)27)9-11-7-12(19)4-5-14(11)17(25)26/h4-5,7,13,15H,2-3,6,8-10,20H2,1H3,(H,25,26)/t13-,15?/m1/s1 |
Clave InChI |
GTGXHAKGRATOIV-AFYYWNPRSA-N |
SMILES isomérico |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)O)N3CCC[C@H](C3)N |
SMILES canónico |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)O)N3CCCC(C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)


![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327022.png)



![Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12327039.png)



![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
